molecular formula C7H6BrFO B1446474 4-Bromo-3-fluoro-2-methylphenol CAS No. 1262516-23-3

4-Bromo-3-fluoro-2-methylphenol

Cat. No.: B1446474
CAS No.: 1262516-23-3
M. Wt: 205.02 g/mol
InChI Key: BOINEAWTTLAFEN-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methylphenol is an organic compound with the molecular formula C7H6BrFO It is a derivative of phenol, characterized by the presence of bromine, fluorine, and methyl substituents on the aromatic ring

Biochemical Analysis

Biochemical Properties

4-Bromo-3-fluoro-2-methylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in free radical bromination and nucleophilic substitution reactions . The compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which may further react with cellular components. Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby influencing biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses, thereby impacting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . The compound’s ability to form covalent bonds with nucleophilic sites on proteins and DNA can result in enzyme inhibition or changes in gene expression. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further modulate cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or oxidizing agents . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular functions, including alterations in cell viability, morphology, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation . Threshold effects have been observed, where a specific dosage range leads to significant biological responses, highlighting the importance of dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II biotransformation reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites . These metabolites can further undergo conjugation reactions with glutathione, sulfate, or glucuronic acid, facilitating their excretion from the body. The compound’s effects on metabolic flux and metabolite levels can provide insights into its pharmacokinetic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-methylphenol typically involves a multi-step process. One common method includes the bromination of 3-fluoro-2-methylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2-methylphenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenolic group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated phenols, while oxidation reactions can produce quinones .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-fluoro-2-methylphenol is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric effects. These properties enhance its reactivity and make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-3-fluoro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOINEAWTTLAFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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